3-(Chloromethyl)-5-isopropylisoxazole
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Overview
Description
3-(Chloromethyl)-5-isopropylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of a chloromethyl group at the third position and an isopropyl group at the fifth position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-isopropylisoxazole can be achieved through several methods. One common approach involves the chloromethylation of 5-isopropylisoxazole. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate in the presence of a Lewis acid catalyst like zinc iodide or aluminum chloride . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the yield and purity of the final product. Additionally, the implementation of environmentally friendly catalysts and solvents is a growing trend in industrial synthesis to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-isopropylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include isoxazole oxides and other oxygenated derivatives.
Reduction: Products include methyl-substituted isoxazoles and other reduced forms.
Scientific Research Applications
3-(Chloromethyl)-5-isopropylisoxazole has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-isopropylisoxazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,2,4-triazole
- 3-(Chloromethyl)-5-methylisoxazole
- 3-(Chloromethyl)-5-phenylisoxazole
Uniqueness
Compared to similar compounds, 3-(Chloromethyl)-5-isopropylisoxazole is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. The isopropyl group provides steric hindrance and hydrophobic interactions that can enhance the compound’s selectivity and potency in various applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAJDIZLJMKLBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649342 |
Source
|
Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018128-18-1 |
Source
|
Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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